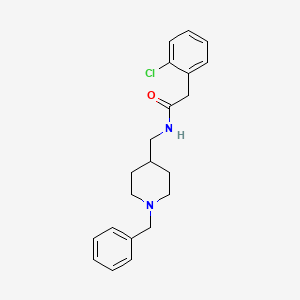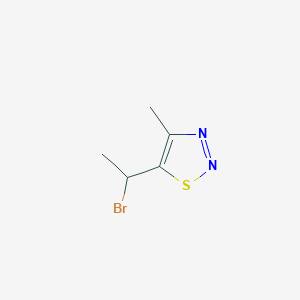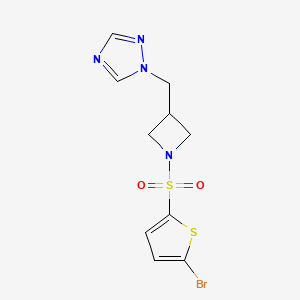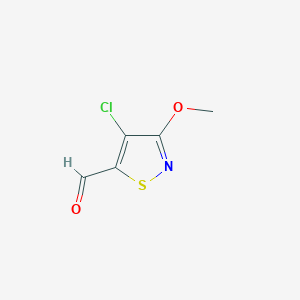![molecular formula C16H18N2O2S B2467396 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1785844-07-6](/img/structure/B2467396.png)
methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound belonging to the class of substituted thiophenes. Known for its complex structure, it has drawn attention in various fields, including medicinal chemistry, organic synthesis, and material science. This compound's unique arrangement of functional groups contributes to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate often involves multi-step reactions, typically starting from commercially available thiophene derivatives. Key steps usually include:
Functional Group Introduction: : Starting with a thiophene core, functional groups are introduced through reactions such as halogenation, Grignard reactions, or palladium-catalyzed coupling.
Methylation: : The ester group is often introduced via esterification or transesterification reactions.
Final Coupling: : The formation of the carboxylate ester completes the molecule, using conditions like Fischer esterification.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for efficiency, cost, and yield. Techniques such as flow chemistry and continuous processing could be employed to enhance scalability. Conditions like solvent choice, temperature control, and catalyst use are fine-tuned to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: : Reduction at the dimethylamino group or ester functionality can yield corresponding amines or alcohols.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, introducing a variety of substituents.
Condensation: : The dimethylamino group can participate in condensation reactions, forming imines or enamines.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, nitro compounds.
Condensation: : Aldehydes, ketones.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Halogenated thiophenes.
Condensation: : Imines, enamines.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for modifications to develop new materials with desired properties.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes in biochemical assays.
Medicine
Pharmaceutical applications include investigation as potential therapeutic agents, given their ability to interact with biological targets through the dimethylamino group.
Industry
In the industrial sector, it finds use in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action often revolves around its interaction with specific enzymes or receptors. The dimethylamino group can form hydrogen bonds or participate in ionic interactions, influencing biological pathways. Its aromatic structure allows for π-π interactions with protein residues, affecting enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other thiophene derivatives, this compound stands out due to the combination of its functional groups. For instance, while many thiophenes might only have basic substitutions, the presence of the dimethylamino group and the ester functionality in methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate adds layers of reactivity and potential interactions.
List of Similar Compounds
Thiophene-2-carboxylate derivatives
Dimethylaminomethylene-substituted thiophenes
Phenyl-substituted thiophenes
The unique combination of functional groups in this compound opens up a wider array of chemical reactions and applications, making it a versatile and valuable molecule in scientific research and industrial applications.
Hope this hits the spot
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-7-12(8-6-11)13-9-21-15(16(19)20-4)14(13)17-10-18(2)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBNXCGSGRMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N=CN(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)

![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2467322.png)
![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)
![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2467332.png)


